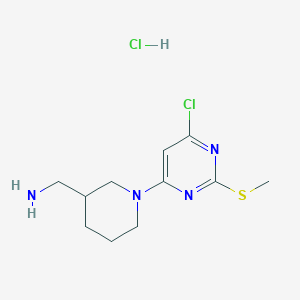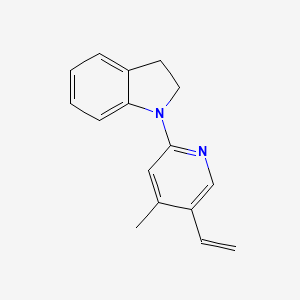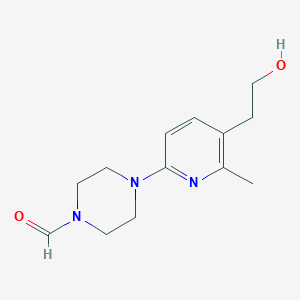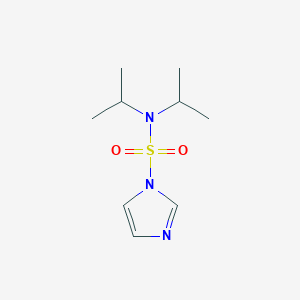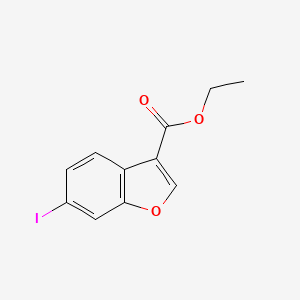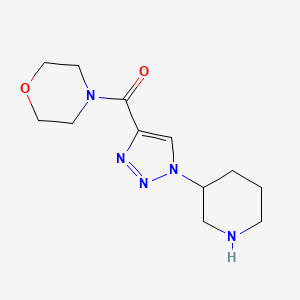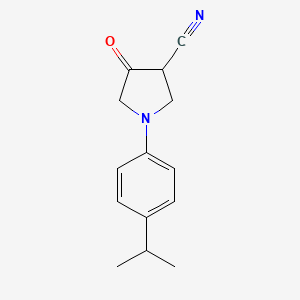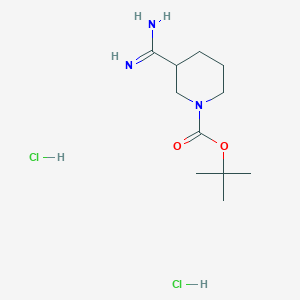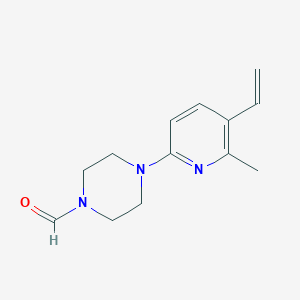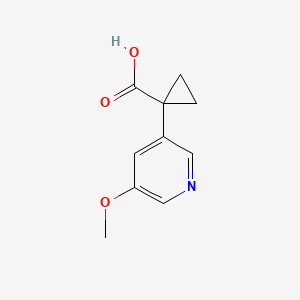
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine moiety
准备方法
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines as major products.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring. Common reagents for these reactions include halides, amines, and thiols.
科学研究应用
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
相似化合物的比较
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid: This compound has a similar structure but with the methoxy group and pyridine ring positioned differently. It may exhibit different reactivity and biological activities.
1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid: Another structural isomer with the methoxy group at a different position on the pyridine ring.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
1-(5-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-8-4-7(5-11-6-8)10(2-3-10)9(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
InChI 键 |
AYMDBPXDQTYEAI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1)C2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



